molecular formula C4H4BrN3 B017363 2-Amino-5-bromopyrimidine CAS No. 7752-82-1

2-Amino-5-bromopyrimidine

Cat. No.: B017363
CAS No.: 7752-82-1
M. Wt: 174 g/mol
InChI Key: UHRHPPKWXSNZLR-UHFFFAOYSA-N
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Description

2-Amino-5-bromopyrimidine is an organic compound with the molecular formula C4H4BrN3 It is a brominated derivative of pyrimidine, characterized by the presence of an amino group at the 2-position and a bromine atom at the 5-position on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-bromopyrimidine can be synthesized through several methods. One common approach involves the bromination of 2-aminopyrimidine. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of halogenated hydrocarbon solvents and inorganic alkali to facilitate the bromination process. The reaction mixture is then subjected to various purification steps, including extraction and crystallization, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromopyrimidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or dimethylformamide (DMF).

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with ligands like triphenylphosphine.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.

    Coupling Reactions:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromopyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and form a variety of derivatives makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

5-bromopyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRHPPKWXSNZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80998719
Record name 5-Bromopyrimidin-2(1H)-imine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7752-82-1
Record name 2-Amino-5-bromopyrimidine
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Record name 2-Amino-5-bromopyrimidine
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Record name 5-Bromopyrimidin-2(1H)-imine
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Record name 2-Amino-5-bromopyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and available spectroscopic data for 2-amino-5-bromopyrimidine?

A1: this compound has the molecular formula C4H4BrN3 and a molecular weight of 174.01 g/mol []. Its structure has been characterized using X-ray crystallography [], and spectroscopic data like IR, NMR, and UV-Vis can be found in various research articles that utilize this compound as a starting material.

Q2: How does this compound interact with metal ions?

A2: this compound can act as a ligand, coordinating to metal ions through its nitrogen atoms. Research shows it forms complexes with copper(I) bromide [], copper(II) halides [], and tetrahalometallates of cobalt and zinc []. These interactions often result in the formation of coordination polymers with diverse structural arrangements [, , , ].

Q3: How does halogen bonding influence the supramolecular assembly of this compound derivatives?

A3: Studies on bromo-substituted trezimides and tennimides derived from this compound reveal the significance of halogen bonding in their supramolecular assembly []. Short C–Br⋯Ocarbonyl and C–Br⋯Naromatic halogen bonds, often accompanied by C–Br⋯H/π(arene) contacts, drive the formation of one-dimensional halogen-bonded chains [].

Q4: What are the common synthetic routes for preparing this compound?

A4: A common approach for synthesizing this compound involves the reaction of dicyandiamide with 1-bromo-1-acetyl-3,3-propylene dichloride, followed by hydrogenation and reduction steps []. Alternative methods, including a simplified procedure that avoids the use of liquid bromine, acidic solvents, and high temperatures, have also been reported [, ].

Q5: Are there any applications of this compound in the synthesis of biologically relevant molecules?

A5: Yes, this compound serves as a valuable precursor in the multi-step synthesis of GDC-0980, a potent PI3K/mTOR inhibitor []. Additionally, it acts as a starting material for the synthesis of pyridine, pyrimidine, and pyridinone C-nucleoside phosphoramidites, which are valuable tools for investigating the role of cytosine in RNA function [].

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